1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

Enzyme inhibition ACC deaminase Binding affinity

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), supplied as the hydrochloride salt (CAS 473917-03-2), is a synthetic, non-proteinogenic α‑amino acid that embeds a gem‑difluoromethylene unit into the cyclopropane ring fused to the Cα carbon. This architecture creates a quaternary α‑center and significantly alters the electronic and steric profile of the cyclopropane pharmacophore.

Molecular Formula C4H6ClF2NO2
Molecular Weight 173.54 g/mol
CAS No. 473917-03-2
Cat. No. B6612016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
CAS473917-03-2
Molecular FormulaC4H6ClF2NO2
Molecular Weight173.54 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)(C(=O)O)N.Cl
InChIInChI=1S/C4H5F2NO2.ClH/c5-4(6)1-3(4,7)2(8)9;/h1,7H2,(H,8,9);1H
InChIKeyRXXBANRZJVUSMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride (CAS 473917-03-2): A Gem-Difluorinated Cyclopropane α‑Amino Acid with Differentiated Enzyme-Inhibitor Properties


1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), supplied as the hydrochloride salt (CAS 473917-03-2), is a synthetic, non-proteinogenic α‑amino acid that embeds a gem‑difluoromethylene unit into the cyclopropane ring fused to the Cα carbon [1]. This architecture creates a quaternary α‑center and significantly alters the electronic and steric profile of the cyclopropane pharmacophore. DFACC was originally developed to probe the reaction mechanism of 1‑aminocyclopropane‑1‑carboxylic acid (ACC) deaminase (EC 3.5.99.7), the pyridoxal‑5′‑phosphate‑dependent enzyme that opens the cyclopropane of the endogenous plant metabolite ACC during ethylene biosynthesis [1]. The compound is employed as a mechanistic tool and as a reactive building block for constrained peptide mimetics.

Why 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride Cannot Be Replaced by Non‑Fluorinated or Methylene‑Modified Cyclopropane Amino Acids


Cyclopropane α‑amino acids such as ACC (the natural substrate), 2‑methyl‑ACC, or 2‑methylene‑ACC cannot substitute for DFACC because the gem‑difluoro substitution fundamentally reprograms three properties critical to biochemical function: (i) the chemical stability of the cyclopropane ring is dramatically reduced, causing spontaneous decomposition under physiological conditions; (ii) the interaction with ACC deaminase is switched from a substrate mode to a slow‑dissociating inhibitory mode with a >1,000‑fold gain in affinity; and (iii) the inhibition mechanism becomes reversible, in contrast to the irreversible inactivation caused by 2‑methylene‑ACC [1][2][3]. These orthogonal vectors of differentiation mean that generic swapping disrupts both the kinetic readout and the mechanistic interpretation of an experiment.

Quantitative Differentiation Evidence for 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride vs. Closest Comparators


Submicromolar Affinity and Slow Dissociation vs. Millimolar Substrate Affinity for the Natural Ligand ACC

Racemic DFACC inhibits ACC deaminase with a dissociation constant Ki = 120 ± 40 nM [1]. The enzyme–inhibitor complex dissociates with a rate constant kd = 0.20 ± 0.01 h−1, confirming slow‑dissociating behaviour [1]. In the same assay system, the natural substrate ACC exhibits a Michaelis constant KM = 4 mM [1]. This represents a ~33,000‑fold difference in enzyme‑binding competence.

Enzyme inhibition ACC deaminase Binding affinity

Rapid Spontaneous Decomposition under Physiological Conditions vs. Chemical Stability of ACC

DFACC undergoes specific‑base‑catalysed ring opening in near‑physiological buffer with a first‑order rate constant k = 0.18 ± 0.01 min−1, corresponding to a half‑life of approximately 4 min at pD 7.4 [1]. The major decomposition product is 3‑fluoro‑2‑oxobut‑3‑enoic acid, with concomitant fluoride release [1]. Under identical conditions, ACC is chemically stable and not reported to undergo spontaneous ring opening, consistent with its biological role as an intact precursor for ethylene biosynthesis [1].

Chemical stability Mechanistic probe Half-life

Reversible Slow‑Dissociating Inhibition vs. Irreversible Inactivation by 2‑Methylene‑ACC

DFACC acts as a reversible, slow‑dissociating inhibitor, meaning that enzyme activity recovers upon inhibitor removal and no covalent modification is detected [1]. In contrast, 2‑methylene‑ACC (2‑methylene‑1‑aminocyclopropane‑1‑carboxylic acid) is a documented irreversible inactivator that covalently modifies active‑site Ser‑78 of ACC deaminase and incorporates ~5 equivalents of inhibitor into the protein after prolonged incubation [2][3]. The reversible nature of DFACC enables steady‑state kinetic analyses that are impossible with the irreversible analogue.

Reversible inhibition Mechanism of action Enzyme inactivation

High‑Confidence Application Scenarios for 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Mechanistic Trapping of ACC Deaminase Reaction Intermediates

The ~33,000‑fold affinity advantage of DFACC over ACC (Ki 120 nM vs. KM 4 mM) [1] combined with slow dissociation kinetics (kd 0.20 h−1) allows researchers to pre‑form a stable enzyme–inhibitor complex and then initiate ring opening by pH or temperature jump. This permits spectroscopic or crystallographic trapping of short‑lived intermediates that are inaccessible when using the natural substrate ACC.

Reversible Inhibitor Controls for Plant Ethylene Modulation Studies

Because DFACC is a reversible slow‑dissociating inhibitor [1] while 2‑methylene‑ACC is an irreversible inactivator [2], DFACC is the preferred tool for experiments that require washout recovery of ACC deaminase activity—for example, in plant‑microbe ethylene modulation assays where temporal control of enzyme inhibition is essential for dissecting signalling cascades.

Chemical Probes Requiring Intrinsic Decomposition Reactivity

DFACC spontaneously decomposes with a half‑life of ~4 min under physiological conditions (k = 0.18 min−1) [1], releasing fluoride and a reactive α,β‑unsaturated carbonyl species. This built‑in reactivity can be exploited for proximity‑driven labelling or for generating reactive electrophiles in situ, a feature absent in stable cyclopropane amino acids such as ACC or its 2‑methyl derivative.

Synthesis of Conformationally Constrained Fluorinated Peptide Mimetics

The quaternary α‑carbon and the electron‑withdrawing gem‑difluoro substituents rigidify the backbone φ/ψ dihedral angles relative to non‑fluorinated cyclopropane amino acids [1], while simultaneously lowering the pKa of the α‑ammonium group. These electronic and conformational perturbations are valuable design elements for peptide mimetics targeting shallow protein‑binding clefts where a combination of constrained geometry and altered hydrogen‑bonding capacity is desired.

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